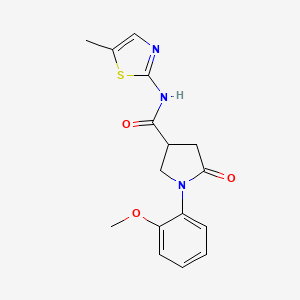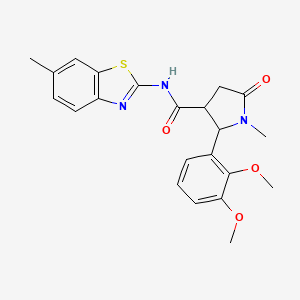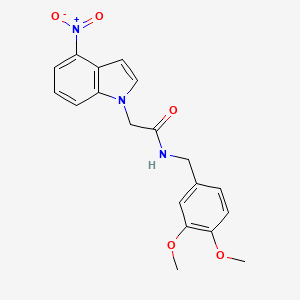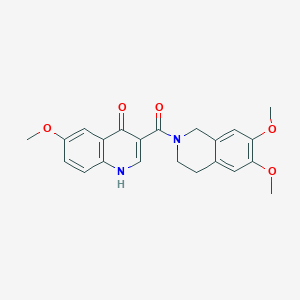
1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a methoxyphenyl group, a thiazolyl group, and a pyrrolidine ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.
Attachment of the methoxyphenyl group:
Formation of the pyrrolidine ring: This step involves the cyclization of the intermediate compound to form the pyrrolidine ring.
Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form different products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: This compound has a similar structure but differs in the presence of a thiazolidinone ring instead of a pyrrolidine ring.
Other thiazole derivatives: Compounds with similar thiazole rings but different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-8-17-16(23-10)18-15(21)11-7-14(20)19(9-11)12-5-3-4-6-13(12)22-2/h3-6,8,11H,7,9H2,1-2H3,(H,17,18,21) |
InChI Key |
LGFFBYWKKFBTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)
![N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10997399.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997406.png)

![5-(2-chlorophenyl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B10997421.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B10997435.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10997440.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)

![N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997454.png)
![6-cyclopropyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10997460.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10997478.png)
